molecular formula C7H8ClNO2 B1428655 (6-Chloro-5-methoxypyridin-3-yl)methanol CAS No. 915107-47-0

(6-Chloro-5-methoxypyridin-3-yl)methanol

Cat. No. B1428655
M. Wt: 173.6 g/mol
InChI Key: RZQRRUODDCZJOA-UHFFFAOYSA-N
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Patent
US08178565B2

Procedure details

To a solution of (6-chloro-5-methoxypyridin-3-yl)methanol (0.50 g, 2.9 mmol) in dichloromethane (14 mL) at 25° C. was added thionyl chloride (230 μL, 3.2 mmol) dropwise. Let stir for 5 h, then the reaction was quenched with saturated aqueous NaHCO3 and extracted with dichloromethane (3×). The combined organic layer were dried over MgSO4 and concentrated to furnish the product 2-chloro-5-chloromethyl-3-methoxypyridine that was 96% pure by GC-MS. The product was used immediately in the next step without further purification. GC-MS: Exact mass calcd for C7H7Cl2NO [M]+, 191. Found 191.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[O:10][CH3:11].S(Cl)([Cl:14])=O>ClCCl>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([CH2:8][Cl:14])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)CO)OC
Name
Quantity
230 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
14 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Let stir for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1OC)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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